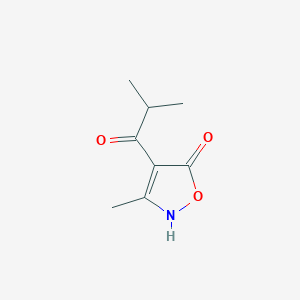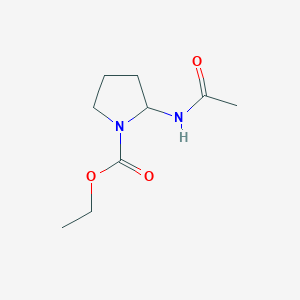
Ethyl 2-acetamidopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamidopyrrolidine-1-carboxylate, commonly known as EAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EAPC is a cyclic amino acid derivative that possesses a unique structure, making it an attractive target for drug design and synthesis. In
科学的研究の応用
EAPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. EAPC has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and cognition.
作用機序
The mechanism of action of EAPC is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium levels and the modulation of ion channels. EAPC has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity and downstream signaling pathways.
生化学的および生理学的効果
EAPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, EAPC has been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of neuroinflammation. EAPC has also been found to have analgesic effects, potentially through its modulation of the sigma-1 receptor.
実験室実験の利点と制限
One of the main advantages of EAPC is its unique structure, which makes it an attractive target for drug design and synthesis. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes. However, one limitation of EAPC is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on EAPC. One area of interest is the development of EAPC-based drug delivery systems, which could be used to target specific tissues or organs. Additionally, further research is needed to fully understand the mechanism of action of EAPC and its downstream signaling pathways. Finally, there is potential for EAPC to be used as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, EAPC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on EAPC could lead to the development of new therapeutic agents for a variety of diseases.
合成法
EAPC can be synthesized using a variety of methods, including the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and acetyl chloride. Another method involves the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and ethyl chloroformate. These methods have been optimized to yield high purity EAPC in good yields.
特性
CAS番号 |
121537-91-5 |
|---|---|
製品名 |
Ethyl 2-acetamidopyrrolidine-1-carboxylate |
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC名 |
ethyl 2-acetamidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-9(13)11-6-4-5-8(11)10-7(2)12/h8H,3-6H2,1-2H3,(H,10,12) |
InChIキー |
AIPNQBXCZUJKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCCC1NC(=O)C |
正規SMILES |
CCOC(=O)N1CCCC1NC(=O)C |
同義語 |
1-Pyrrolidinecarboxylicacid,2-(acetylamino)-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
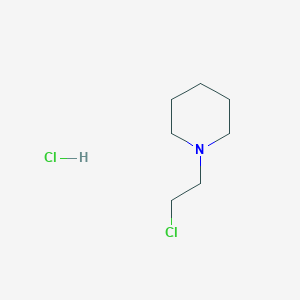
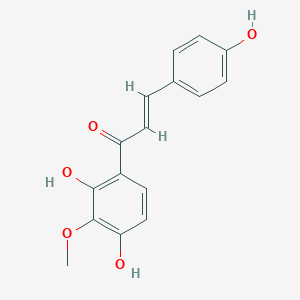
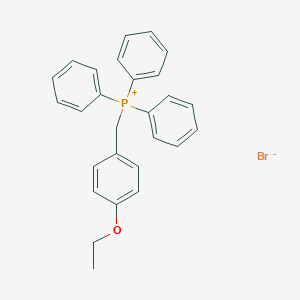
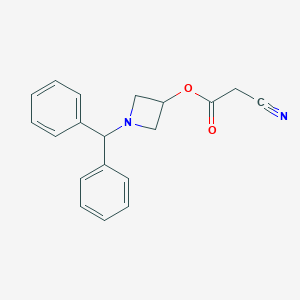
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
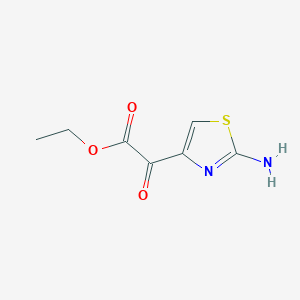
![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
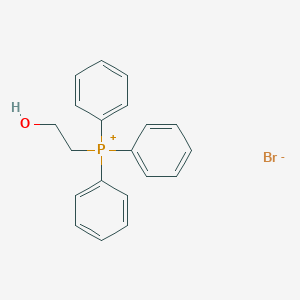
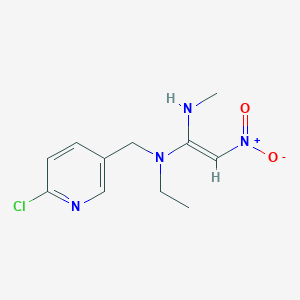
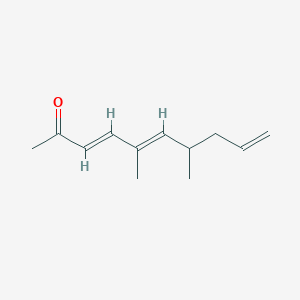
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
